![molecular formula C17H22N4O3S2 B5666283 N-{[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide](/img/structure/B5666283.png)
N-{[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide
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Overview
Description
The compound "N-{[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide" belongs to a class of heterocyclic sulfonamides, which have been extensively studied for their biological activities and potential applications in medicinal chemistry. These compounds are known for their versatility and capacity to interact with various biological targets due to their structural diversity.
Synthesis Analysis
The synthesis of heterocyclic sulfonamides typically involves the condensation of appropriate sulfonamide derivatives with other heterocyclic moieties. A relevant study describes the synthesis of novel heterocyclic sulfonamides by starting with a cyanoacetohydrazonoethyl derivative, which was prepared from the condensation of an acetophenone derivative with 2-cyanoacetohydrazide (Debbabi et al., 2016). This method could be analogous to the synthesis of the targeted compound by incorporating the specific thiophene and piperidinyl sulfonamide components.
Molecular Structure Analysis
The molecular structure of heterocyclic sulfonamides is characterized by their complex cyclic systems, which can significantly influence their reactivity and interaction with biological targets. Quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) are common techniques for analyzing these structures, providing insight into the compound's electronic properties and molecular geometry (Govindasamy & Gunasekaran, 2015).
properties
IUPAC Name |
N-[[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c22-17(16-13-5-1-6-14(13)19-20-16)21-8-2-4-12(11-21)10-18-26(23,24)15-7-3-9-25-15/h3,7,9,12,18H,1-2,4-6,8,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGBNWMUWRKOJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NNC3=C2CCC3)CNS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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